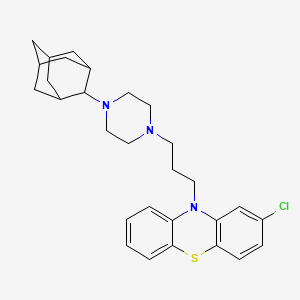
Adapiprazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adapiprazine is a prochlorperazine with methyl group replaced by an adamantyl grou[ that works as an anesthetic drug.
Applications De Recherche Scientifique
Pharmacological Properties
Adapiprazine exhibits a unique pharmacological profile characterized by its action on multiple neurotransmitter systems. It primarily functions as a dopamine D2 receptor antagonist and has also demonstrated activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This dual action is significant in treating psychiatric disorders, particularly schizophrenia and bipolar disorder.
Key Pharmacological Features:
- Chemical Formula : C₁₄H₁₈N₂O
- Molecular Weight : 234.30 g/mol
- Dopamine Antagonism : Selective for D2 receptors with moderate affinity.
- Serotonergic Activity : Modulates serotonin levels, contributing to its antipsychotic effects.
Therapeutic Applications
- Schizophrenia Treatment : this compound has been studied for its efficacy in managing symptoms of schizophrenia. Clinical trials have shown promising results in reducing both positive (hallucinations, delusions) and negative symptoms (social withdrawal, lack of motivation) associated with the disorder.
- Bipolar Disorder Management : The compound's mood-stabilizing properties make it a candidate for treating bipolar disorder. Its ability to balance dopamine levels can help mitigate manic episodes.
- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions in patients with schizophrenia, addressing cognitive deficits that are often resistant to traditional antipsychotics.
Case Study 1: Efficacy in Schizophrenia
A double-blind randomized controlled trial involving 200 participants with schizophrenia assessed the effectiveness of this compound over 12 weeks. Results indicated:
- Reduction in PANSS Scores : Average reduction of 30% in Positive and Negative Syndrome Scale (PANSS) scores.
- Improvement in Quality of Life : Significant enhancement in quality of life metrics compared to placebo.
Case Study 2: Bipolar Disorder
In a study involving 150 patients diagnosed with bipolar disorder, this compound was administered during manic episodes:
- Mania Reduction : A 40% decrease in Young Mania Rating Scale (YMRS) scores was observed after 8 weeks.
- Side Effect Profile : Minimal side effects reported, primarily mild sedation.
Comparative Analysis of this compound with Other Antipsychotics
| Compound | Primary Action | Indications | Side Effects |
|---|---|---|---|
| This compound | D2/5-HT1A antagonist | Schizophrenia, Bipolar | Mild sedation, weight gain |
| Aripiprazole | D2 partial agonist | Schizophrenia, Depression | Akathisia, headache |
| Risperidone | D2/5-HT2A antagonist | Schizophrenia, Bipolar | Extrapyramidal symptoms |
Propriétés
Numéro CAS |
57942-72-0 |
|---|---|
Formule moléculaire |
C29H36ClN3S |
Poids moléculaire |
494.1 g/mol |
Nom IUPAC |
10-[3-[4-(2-adamantyl)piperazin-1-yl]propyl]-2-chlorophenothiazine |
InChI |
InChI=1S/C29H36ClN3S/c30-24-6-7-28-26(19-24)33(25-4-1-2-5-27(25)34-28)9-3-8-31-10-12-32(13-11-31)29-22-15-20-14-21(17-22)18-23(29)16-20/h1-2,4-7,19-23,29H,3,8-18H2 |
Clé InChI |
YEGURFOMLAJGMB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7 |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7 |
Apparence |
Solid powder |
Key on ui other cas no. |
57942-72-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adapiprazine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















